molecular formula C8H16O2 B2833624 (3R)-3-ethyl-4-methylpentanoic acid CAS No. 79194-60-8

(3R)-3-ethyl-4-methylpentanoic acid

Cat. No. B2833624
CAS RN: 79194-60-8
M. Wt: 144.214
InChI Key: JOTRMYCCALXLNJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-3-ethyl-4-methylpentanoic acid” is a chemical compound with the CAS Number: 79194-60-8 . It has a molecular weight of 144.21 and contains a total of 26 atoms; 16 Hydrogen atoms, 8 Carbon atoms, and 2 Oxygen atoms .


Molecular Structure Analysis

The InChI code for “(3R)-3-ethyl-4-methylpentanoic acid” is 1S/C8H16O2/c1-4-7(6(2)3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“(3R)-3-ethyl-4-methylpentanoic acid” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Chemical Communication in Ant Species

    • (3R)-3-ethyl-4-methylpentanol, a close derivative of (3R)-3-ethyl-4-methylpentanoic acid, has been found to be a critical component of the queen sex pheromone in slave-making ant species like Polyergus rufescens. The research highlights its role in mating behavior, significantly impacting our understanding of insect chemical communication (Castracani et al., 2008).
  • Role in Wine Aroma

    • Studies have identified various hydroxy acids, including derivatives of (3R)-3-ethyl-4-methylpentanoic acid, as precursors to key wine aroma compounds. Their concentration in wines and other alcoholic beverages can significantly influence sensory experiences (Gracia-Moreno et al., 2015).
  • Investigation in Pharmaceutical Synthesis

    • Research involving analogs of 3-methylpentanoic acid, structurally similar to (3R)-3-ethyl-4-methylpentanoic acid, has been conducted to understand their role in the synthesis of pharmaceutical compounds, such as imagabalin (Dunn et al., 2016).
  • Antibacterial Properties

    • Compounds structurally related to (3R)-3-ethyl-4-methylpentanoic acid have shown specific antibacterial activity against certain strains of bacteria, indicating potential applications in the development of new antibacterial agents (Kim et al., 2012).
  • Synthesis of Pheromones

    • Derivatives of (3R)-3-ethyl-4-methylpentanoic acid have been synthesized for use as aggregation pheromones in controlling pest species like rhinoceros beetles, demonstrating the compound's relevance in ecological management and pest control (Ragoussis et al., 2007).
  • Applications in Organic Synthesis

    • Research on the synthesis of (3R)-3-ethyl-4-methylpentanoic acid and its derivatives has led to advancements in organic synthesis techniques, contributing to the broader field of chemical synthesis (Czajgucki et al., 2003).

Mechanism of Action

The mechanism of action for “(3R)-3-ethyl-4-methylpentanoic acid” is not specified in the sources I found. The mechanism of action usually refers to the specific biochemical interaction through which a substance produces its effect .

Safety and Hazards

The safety information for “(3R)-3-ethyl-4-methylpentanoic acid” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(3R)-3-ethyl-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(6(2)3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTRMYCCALXLNJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-ethyl-4-methylpentanoic acid

CAS RN

79194-60-8
Record name (3R)-3-ethyl-4-methylpentanoic acid
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